Pinacol

概要

説明

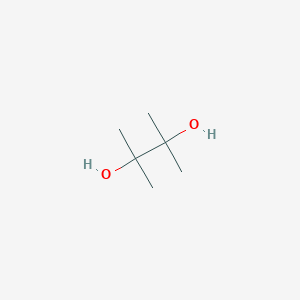

Pinacol, also known as 2,3-dimethyl-2,3-butanediol, is a vicinal diol characterized by two hydroxyl groups attached to adjacent carbon atoms. It is a colorless, crystalline solid with a pleasant odor. This compound is notable for its role in the this compound rearrangement reaction, which is a fundamental transformation in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Pinacol can be synthesized through the reductive coupling of ketones. One common method involves the use of acetone and an active metal such as magnesium or sodium. The process begins with the reduction of acetone to form a radical intermediate, which then dimerizes to produce this compound. The reaction conditions typically include anhydrous solvents and a controlled atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced by the reductive coupling of acetone using magnesium in the presence of mercuric chloride as a catalyst. The reaction mixture is refluxed, and the resulting magnesium pinacolate is hydrolyzed to yield this compound. This method is efficient and scalable for large-scale production .

化学反応の分析

Types of Reactions: Pinacol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form pinacolone, a ketone, through the this compound rearrangement reaction.

Reduction: this compound can be reduced to form various alcohols.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong acids such as sulfuric acid are commonly used to catalyze the this compound rearrangement, converting this compound to pinacolone.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound to simpler alcohols.

Substitution: Halogenating agents can be used to replace hydroxyl groups with halogens.

Major Products:

Pinacolone: Formed through the this compound rearrangement.

Various Alcohols: Formed through reduction reactions.

Halogenated Compounds: Formed through substitution reactions .

科学的研究の応用

Pinacol Rearrangement

The this compound rearrangement is a key transformation where this compound undergoes acid-catalyzed rearrangement to yield pinacolone. This reaction is critical for synthesizing ketones and has several applications:

- Synthesis of β-Functionalized Ketones : The semithis compound rearrangement allows for efficient synthesis of β-functionalized ketones, which are valuable intermediates in pharmaceuticals and agrochemicals .

- Formation of Quaternary Carbon Centers : The rearrangement provides a reliable method for constructing quaternary carbon centers that are often challenging to create through traditional methods .

Total Synthesis of Natural Products

This compound derivatives have been employed in the total synthesis of various natural products. Notable examples include:

| Natural Product | Synthesis Method | Reference |

|---|---|---|

| Taxol | Mukaiyama coupling | |

| Geiparvarin | This compound-type rearrangement | |

| Jatrophone | Total synthesis involving this compound derivatives |

These applications highlight the importance of this compound in constructing complex molecular architectures found in nature.

Material Science Applications

This compound and its derivatives have also found applications beyond organic synthesis:

Polymer Chemistry

This compound-based compounds are utilized in the production of polymers. For instance, bis(this compound)diboron is used as a reagent for synthesizing functionalized polymers through cross-coupling reactions . This application is significant for developing materials with tailored properties for specific applications.

Catalysis

Recent studies have explored the use of this compound derivatives in catalysis. For example, this compound esters have been employed in copper-catalyzed trifluoromethylation reactions, demonstrating their utility in synthesizing fluorinated compounds . Such transformations are essential for developing pharmaceuticals with improved bioactivity.

Semithis compound Rearrangement in Natural Product Synthesis

A detailed study published in 2021 reviewed the advancements in semithis compound rearrangement methodologies. This research highlighted novel electrophiles and catalytic systems that enhance the efficiency and selectivity of the rearrangement process . The findings indicate that these methodologies can significantly impact the synthesis of complex natural products.

This compound Coupling Reactions

The this compound coupling reaction has been extensively studied for its ability to form large cyclic structures. A comprehensive review noted its effectiveness in total syntheses and highlighted various strategies that utilize this reaction to construct intricate molecular frameworks .

作用機序

The mechanism of the pinacol rearrangement involves the acid-catalyzed dehydration of this compound to form a carbocation intermediate. This intermediate undergoes a 1,2-alkyl shift, resulting in the formation of pinacolone. The reaction is driven by the stability of the carbocation and the formation of a more stable carbonyl compound .

類似化合物との比較

Pinacol is unique among vicinal diols due to its ability to undergo the this compound rearrangement efficiently. Similar compounds include:

Ethylene Glycol: A simpler diol with two hydroxyl groups on adjacent carbons, but it does not undergo the this compound rearrangement.

Propylene Glycol: Another vicinal diol, but with different reactivity and applications.

Butane-2,3-diol: Similar in structure but lacks the same reactivity in rearrangement reactions.

This compound’s uniqueness lies in its specific structure that facilitates the rearrangement to pinacolone, making it a valuable compound in organic synthesis .

生物活性

Pinacol, a vicinal diol (1,2-diol), is a compound known for its unique chemical properties and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and recent research findings.

This compound has the molecular formula and is characterized by its pleasant odor. The compound undergoes a well-known rearrangement reaction, known as the This compound rearrangement , under acidic conditions. This rearrangement involves the conversion of this compound into ketones through the formation of carbocations, which can lead to various products depending on the substituents involved.

Mechanism Overview:

- Protonation: One hydroxyl group of this compound is protonated by an acid.

- Water Loss: The protonated hydroxyl group leaves as water, forming a carbocation.

- Rearrangement: A neighboring alkyl group migrates to the positively charged carbon, stabilizing the carbocation and resulting in a ketone.

This mechanism not only highlights this compound's reactivity but also suggests potential pathways for developing biologically active compounds based on its structure.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity . One notable application is in the synthesis of pinacolylboronate compounds, which have been shown to modulate key signaling pathways involved in cancer progression, particularly the TGF-beta signaling pathway.

- Case Study: A study synthesized pinacolylboronate-containing stilbene derivatives that were evaluated for their ability to inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines. These compounds demonstrated promising results in modulating TGF-beta signaling, suggesting their potential as anticancer agents .

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties . Boronic acids, including those derived from this compound, have shown effectiveness against various bacterial strains due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Research Findings: A review highlighted that certain boronic acid derivatives exhibit high inhibitory activity against serine β-lactamases, making them valuable in combating antibiotic resistance .

Synthesis and Applications

The synthesis of this compound derivatives often involves methods like the Wittig reaction , which allows for the introduction of various functional groups that can enhance biological activity. This versatility makes this compound a useful scaffold in medicinal chemistry.

| Synthesis Method | Description | Biological Application |

|---|---|---|

| Wittig Reaction | Used to create pinacolylboronate derivatives | Modulation of TGF-beta signaling |

| This compound Rearrangement | Converts this compound into ketones | Anticancer and antimicrobial agents |

Recent Advances

Recent developments in synthetic methodologies have expanded the applications of this compound derivatives:

特性

IUPAC Name |

2,3-dimethylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDFJHOHABJVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058793 | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-09-5 | |

| Record name | Pinacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINACOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527QE7I5CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of pinacol?

A1: this compound, also known as 2,3-dimethyl-2,3-butanediol, has the molecular formula C6H14O2 and a molecular weight of 118.18 g/mol. Its structure consists of two methyl groups and a hydroxyl group attached to each carbon of the central C-C bond.

Q2: Are there any characteristic spectroscopic features of this compound and its derivatives?

A2: Yes, this compound arylboronates, for instance, exhibit characteristic shifts in their 1H and 13C NMR spectra due to the influence of the this compound boronate substituent on the aromatic ring. These characteristic shifts can be used to predict the NMR spectra of related compounds. []

Q3: What is the this compound rearrangement, and what role does acidity play?

A3: The this compound rearrangement is a fundamental reaction in organic chemistry where a 1,2-diol, such as this compound, rearranges to a carbonyl compound (ketone or aldehyde) under acidic conditions. The reaction involves a dehydration step followed by a 1,2-migration of a neighboring substituent. Acidity is crucial for initiating the reaction by protonating one of the hydroxyl groups, facilitating water loss and carbocation formation. [, , , ]

Q4: How does the choice of catalyst influence the this compound rearrangement?

A4: Different catalysts can significantly impact the regioselectivity and efficiency of the this compound rearrangement. For instance, FeCl3 impregnated on montmorillonite K10 exhibits exceptional activity, achieving complete benzothis compound conversion in minutes. [] Similarly, polyphosphoric acid trimethylsilyl ester (PPSE) is an effective promoter at elevated temperatures. []

Q5: Can the this compound rearrangement be applied to cyclic systems?

A5: Yes, this compound-terminated Prins cyclizations represent a novel strategy for constructing attached rings. Treatment of specific silyl ethers with SnCl4 yields bicyclic products, showcasing the applicability of this rearrangement in complex molecule synthesis. []

Q6: What is the semithis compound rearrangement, and how does it differ from the this compound rearrangement?

A6: The semithis compound rearrangement is an extension of the this compound rearrangement where the migrating group is not directly attached to the carbon bearing the leaving group. This modification expands the scope of the reaction, allowing for the synthesis of more diverse molecular structures, including bicyclic lactams from cis-fused β-lactam diols. []

Q7: Are there alternative synthetic routes to access this compound derivatives, especially boronate esters?

A7: Yes, transition-metal-free methods have gained prominence for synthesizing alkyl this compound boronates. These strategies leverage organometallic reagents, Lewis acids and bases, photoredox catalysis, or 1,2-metallate rearrangements, offering advantageous alternatives to traditional transition-metal-catalyzed approaches. []

Q8: Can this compound derivatives participate in cross-coupling reactions?

A8: Absolutely! this compound boronate esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. Notably, a catalyst system based on a specific ligand (L2) has demonstrated remarkable efficacy in facilitating the coupling of various aryl and vinyl tosylates and mesylates with a wide range of boronic acids and esters. []

Q9: Are there any examples of direct applications of this compound in material science?

A9: Yes, this compound has been used as a building block for the synthesis of mesoporous organic-inorganic hybrid materials. These materials, characterized by their high surface area and ordered pore structure, can function as efficient catalysts in organic reactions, including the this compound rearrangement. []

Q10: What is known about the mechanism of titanium-mediated this compound coupling reactions?

A10: Mechanistic studies on titanapinacolate complexes suggest that their fragmentation reactions, relevant to this compound coupling and McMurry chemistry, proceed via a preequilibrium mechanism. This involves reversible dissociation of the titanapinacolate complex followed by the rate-limiting reaction of the resulting titanium species with an alkyne or ketone. []

Q11: How does photochemistry play a role in the reactivity of this compound derivatives?

A11: Photoinduced electron transfer processes are crucial in the retrothis compound reaction, where a central C-C bond cleavage occurs. For example, UV irradiation of specific dimethylamino-substituted pinacols in chloroform results in efficient formation of the corresponding aldehydes or ketones, highlighting the power of photoactivation in this context. [, ]

Q12: Can we directly measure the rates of C-C bond cleavage in this compound derivatives?

A12: Yes, ultrafast laser spectroscopy techniques have enabled the direct measurement of carbon-carbon bond cleavage rates in photoactivated this compound systems. These studies revealed exceptionally fast cleavage rates, demonstrating the effectiveness of charge-transfer activation in promoting these reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。